2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromophenoxy group, a furan ring, and a methylbenzyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide typically involves the following steps:
Formation of the bromophenoxy intermediate: This can be achieved by reacting 4-bromophenol with an appropriate acylating agent.
Introduction of the furan-2-ylmethyl group: This step involves the reaction of the bromophenoxy intermediate with furan-2-ylmethylamine under suitable conditions.
Addition of the 4-methylbenzyl group: The final step involves the reaction of the intermediate with 4-methylbenzyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the methylbenzyl group can be oxidized under strong oxidizing conditions.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring and methylbenzyl group.
Reduction: Phenoxy derivatives.
Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide
- 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide
- 2-(4-iodophenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can also affect the compound’s physical properties, such as solubility and melting point.
Properties
Molecular Formula |
C21H20BrNO3 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H20BrNO3/c1-16-4-6-17(7-5-16)13-23(14-20-3-2-12-25-20)21(24)15-26-19-10-8-18(22)9-11-19/h2-12H,13-15H2,1H3 |
InChI Key |
WZHCDEPAJUUWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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